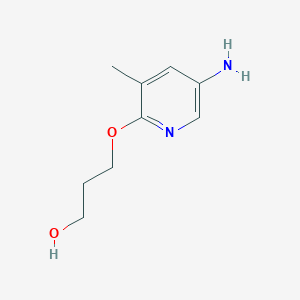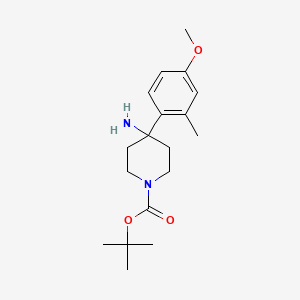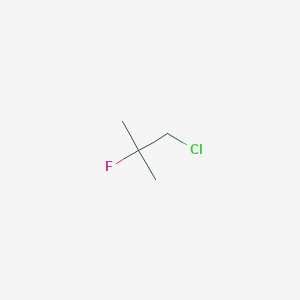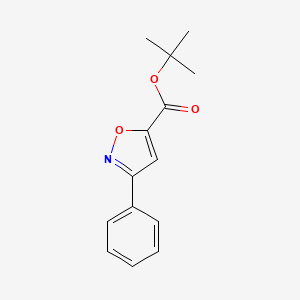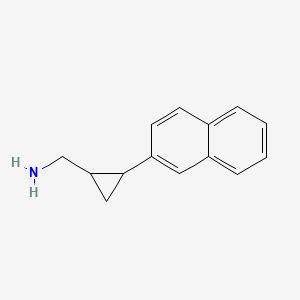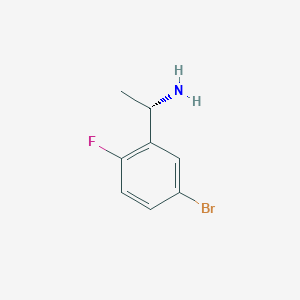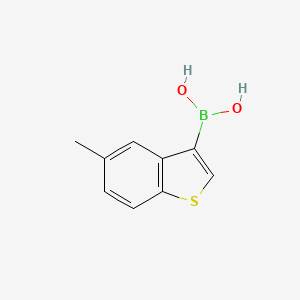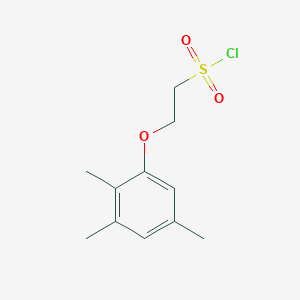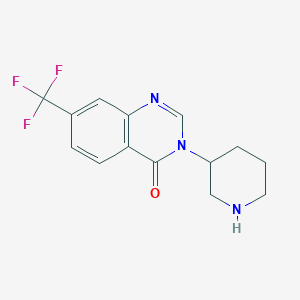
3-(Piperidin-3-yl)-7-(trifluoromethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound characterized by the presence of a piperidine ring, a trifluoromethyl group, and a dihydroquinazolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a trifluoromethyl-substituted aromatic aldehyde, followed by cyclization to form the dihydroquinazolinone core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of trifluoromethyl-substituted analogs.
Applications De Recherche Scientifique
3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The piperidine ring and dihydroquinazolinone core may also contribute to the compound’s overall biological activity by stabilizing its interaction with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(piperidin-3-yl)-7-(trifluoromethyl)-1,2-dihydroquinazolin-2-one
- 3-(piperidin-3-yl)-7-(trifluoromethyl)-quinazolin-4-one
- 3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-2-one
Uniqueness
3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is unique due to the specific positioning of the trifluoromethyl group and the dihydroquinazolinone core. This configuration can result in distinct chemical and biological properties compared to its analogs, potentially offering advantages in terms of stability, reactivity, and biological activity.
Propriétés
Formule moléculaire |
C14H14F3N3O |
|---|---|
Poids moléculaire |
297.28 g/mol |
Nom IUPAC |
3-piperidin-3-yl-7-(trifluoromethyl)quinazolin-4-one |
InChI |
InChI=1S/C14H14F3N3O/c15-14(16,17)9-3-4-11-12(6-9)19-8-20(13(11)21)10-2-1-5-18-7-10/h3-4,6,8,10,18H,1-2,5,7H2 |
Clé InChI |
YMJZRJLKRSLNQO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)N2C=NC3=C(C2=O)C=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



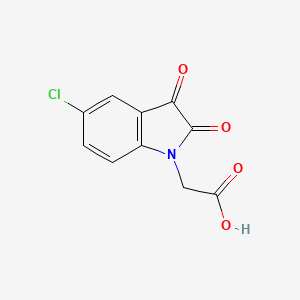
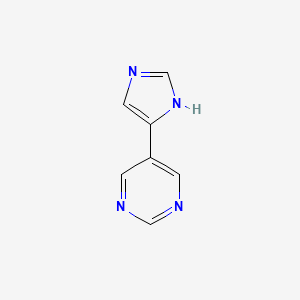
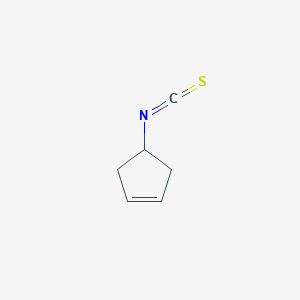
![2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615571.png)
![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)
